molecular formula C24H22N4O3S2 B2658703 N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide CAS No. 886902-04-1

N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide

Cat. No.: B2658703
CAS No.: 886902-04-1
M. Wt: 478.59
InChI Key: ZGLXRPNOVGAWKH-UHFFFAOYSA-N
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Description

N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a hybrid molecule combining three key pharmacophores:

  • Benzothiazole: A bicyclic heterocycle with sulfur and nitrogen atoms, known for its role in antimicrobial, anticancer, and CNS-targeting agents.
  • Piperazine: A six-membered diamine ring that enhances solubility and bioavailability via its basic nitrogen atoms.
  • Benzenesulfonamide: A sulfonamide-substituted benzene moiety, often associated with enzyme inhibition (e.g., carbonic anhydrase) and metabolic stability.

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c29-23(18-10-12-19(13-11-18)26-33(30,31)20-6-2-1-3-7-20)27-14-16-28(17-15-27)24-25-21-8-4-5-9-22(21)32-24/h1-13,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLXRPNOVGAWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-carbonyl linkage.

    Sulfonamide Formation: Finally, the piperazine derivative is reacted with benzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide may exhibit anticancer properties . Research suggests that the compound could inhibit specific enzymes or pathways involved in cancer cell proliferation. For instance, its mechanism of action may involve targeting tubulin polymerization, similar to other known anticancer agents .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of benzothiazole derivatives, including this compound. Studies have reported that related compounds show inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 to 50 mg/ml .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit enzymes associated with inflammatory and metabolic pathways. This includes studies on its interactions with carbonic anhydrase and cyclooxygenase enzymes, which are critical in various physiological processes .

Case Study 1: Anticancer Evaluation

A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of benzothiazole were tested against multiple bacterial strains. The findings revealed that certain structural modifications enhanced their antibacterial efficacy, suggesting a promising direction for developing new antimicrobial agents based on the benzothiazole scaffold .

Mechanism of Action

The mechanism of action of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Key Research Findings

Benzothiazole vs. Benzoxazole : The sulfur atom in benzothiazole enhances hydrophobic interactions compared to benzoxazole’s oxygen, improving target engagement in lipid-rich environments (e.g., cell membranes) .

Piperazine Flexibility : The piperazine linker in the target compound allows adaptive binding to conformational enzyme states, unlike rigid pyrazoline or triazole derivatives .

Sulfonamide Substitution : Benzenesulfonamide’s aryl group provides superior metabolic stability over methanesulfonyl groups, as evidenced by reduced CYP450-mediated oxidation .

Biological Activity

N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzothiazole ring, a piperazine moiety, and a benzenesulfonamide group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O3S2, with a molecular weight of 478.59 g/mol. The compound's structure allows for diverse interactions with biological targets, influencing various cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with disease processes, potentially modulating inflammatory responses or cell proliferation.
  • Receptor Binding : It may bind to receptors that regulate various physiological functions, leading to altered cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Antitubercular Activity : Related compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds and their derivatives:

Study Findings
Umesha et al. (2009)Investigated the inhibition of dihydroorotate dehydrogenase (DHODH) by related piperazine compounds, showing significant activity against viral replication and cellular growth .
Synthesis of Benzothiazole DerivativesVarious benzothiazole derivatives were synthesized and evaluated for their anticancer activities against human breast cancer cell lines (IC50 values reported) .
Antitubercular EvaluationA series of 4-carbonyl piperazine derivatives exhibited promising antitubercular activities with minimal cytotoxicity .

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